molecular formula C12H14FNO3 B11810265 2-(3-Fluorophenyl)-2-morpholinoacetic acid

2-(3-Fluorophenyl)-2-morpholinoacetic acid

Cat. No.: B11810265
M. Wt: 239.24 g/mol
InChI Key: WMLCDNYERRLQSF-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-2-morpholinoacetic acid is an organic compound that features a fluorinated phenyl ring and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)-2-morpholinoacetic acid typically involves the reaction of 3-fluorophenylacetic acid with morpholine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)-2-morpholinoacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(3-Fluorophenyl)-2-morpholinoacetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)-2-morpholinoacetic acid involves its interaction with specific molecular targets. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The morpholine moiety can also contribute to the compound’s overall pharmacokinetic properties, such as solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    3-Fluorophenylacetic acid: A structurally similar compound that lacks the morpholine moiety.

    2-(4-Fluorophenyl)-2-morpholinoacetic acid: A positional isomer with the fluorine atom at the para position on the phenyl ring.

    2-(3-Chlorophenyl)-2-morpholinoacetic acid: A compound with a chlorine atom instead of fluorine on the phenyl ring.

Uniqueness

2-(3-Fluorophenyl)-2-morpholinoacetic acid is unique due to the presence of both the fluorine atom and the morpholine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H14FNO3

Molecular Weight

239.24 g/mol

IUPAC Name

2-(3-fluorophenyl)-2-morpholin-4-ylacetic acid

InChI

InChI=1S/C12H14FNO3/c13-10-3-1-2-9(8-10)11(12(15)16)14-4-6-17-7-5-14/h1-3,8,11H,4-7H2,(H,15,16)

InChI Key

WMLCDNYERRLQSF-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(C2=CC(=CC=C2)F)C(=O)O

Origin of Product

United States

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